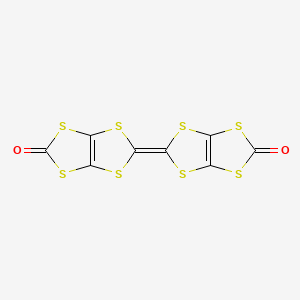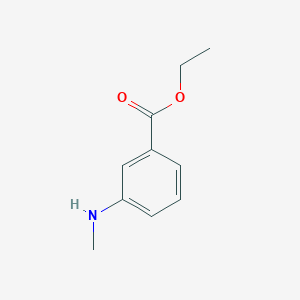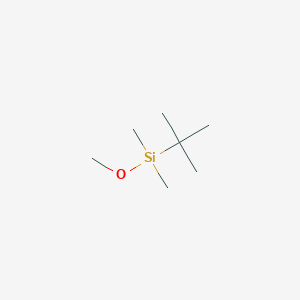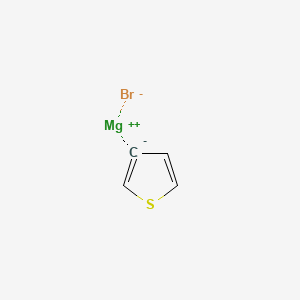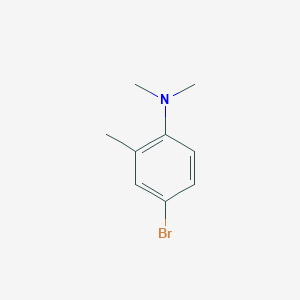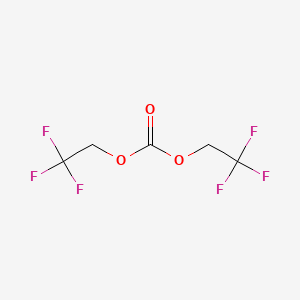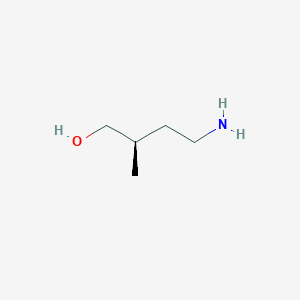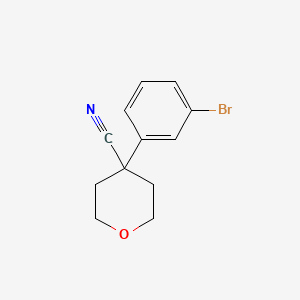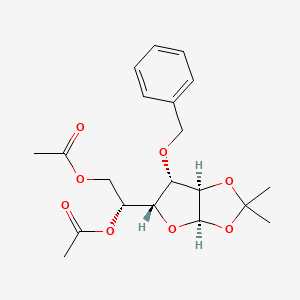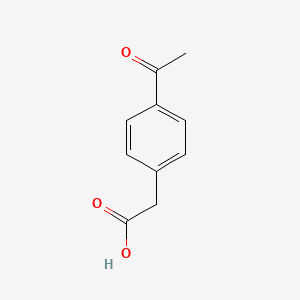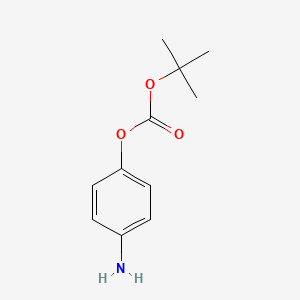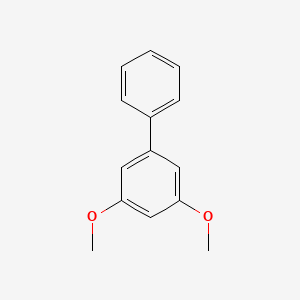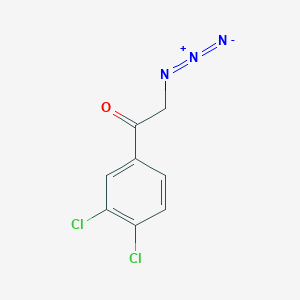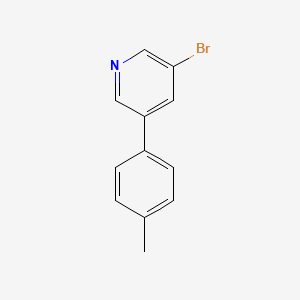![molecular formula C15H17FOSi B1280704 {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol CAS No. 853955-70-1](/img/structure/B1280704.png)
{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is a chemical compound with the CAS Number: 853955-70-1 and a linear formula of C15H17FOSi .
Molecular Structure Analysis
The InChI code for “{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is 1S/C15H17FOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is a solid substance . It has a molecular weight of 260.38 .科学的研究の応用
Photophysical Properties and Logic Devices
The study of photophysical properties in compounds like {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol is significant. For instance, 1,3,5-Triarylpyrazolines, which share structural similarities with the compound , have been examined for their photophysical properties in various solvents. These compounds function as molecular logic devices, operating on photoinduced electron transfer and internal charge transfer mechanisms (Zammit et al., 2015).
Theoretical Studies and Active Sites
Theoretical studies, such as those conducted using density functional theory, help in understanding the structure-activity relationship and the active sites of molecules. A study on a related compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, using this approach, provides insights into the molecular structure and properties of similar compounds (S. Trivedi, 2017).
Interaction with Alcohols
The interaction of alcohols with compounds like 4-fluorophenylacetylene, which are structurally related to {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol, has been investigated. These studies involve understanding the complexation and hydrogen bonding behavior, which are crucial for various chemical and biological applications (S. Maity et al., 2011).
Palladium Catalyzed Reactions
Palladium-catalyzed C-H halogenation reactions involving multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, reveal the potential for synthesizing complex molecular structures under milder conditions and with higher selectivity. This is applicable to compounds like {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol in synthetic chemistry (Xiuyun Sun et al., 2014).
Refractive Indices Studies
Research on the refractive indices of related compounds in different solvent mixtures, such as the study of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, helps in understanding the interaction of {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol with solvents. This is vital for applications in materials science and photonics (S. K. Chavan et al., 2016).
Fluorescence Studies
The electronic absorption and fluorescence properties of similar compounds in various environments have been explored. For instance, a study on (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol and its bioconjugates offers insights into the fluorescence behavior of {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol in different media, which is crucial for applications in bioimaging and sensing (Anil Kumar Singh et al., 2004).
Safety And Hazards
特性
IUPAC Name |
[2-[(4-fluorophenyl)-dimethylsilyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOHTBFNQRVSEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)F)C2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475304 |
Source


|
| Record name | {2-[(4-Fluorophenyl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol | |
CAS RN |
853955-70-1 |
Source


|
| Record name | {2-[(4-Fluorophenyl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[(4-fluorophenyl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

